molecular formula C50H81N7O16 B8695889 Aculeacin A from aspergillus aculeatus

Aculeacin A from aspergillus aculeatus

Cat. No.: B8695889
M. Wt: 1036.2 g/mol
InChI Key: YKPHLXGEPNYRPY-UHFFFAOYSA-N
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Description

Aculeacin A from aspergillus aculeatus are a group of antifungal lipopeptides isolated from the fungus Aspergillus aculeatus. These compounds are part of the echinocandin family, which are known for their potent antifungal properties. This compound exhibit strong activity against various fungal pathogens, making them valuable in medical and agricultural applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aculeacin A from aspergillus aculeatus are typically produced through fermentation processes involving Aspergillus aculeatus. The fermentation broth is extracted with methanol, and the extract is concentrated to remove methanol. The antibiotics are then extracted with n-butanol, decolorized with charcoal, and concentrated. The antibiotics are precipitated by adding n-hexane to the butanol solution, yielding a crude powder .

Industrial Production Methods

Industrial-scale production of aculeacins involves optimizing fermentation conditions to maximize yield. This includes controlling parameters such as pH, temperature, and nutrient availability. The fermentation process is followed by extraction and purification steps to isolate the desired aculeacin compounds .

Chemical Reactions Analysis

Types of Reactions

Aculeacin A from aspergillus aculeatus undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure of aculeacins to enhance their antifungal properties.

Common Reagents and Conditions

Common reagents used in the chemical reactions of aculeacins include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired modifications .

Major Products Formed

The major products formed from the chemical reactions of aculeacins include derivatives with enhanced antifungal activity. These derivatives are often more potent and have improved pharmacokinetic properties compared to the parent compound .

Scientific Research Applications

Aculeacin A from aspergillus aculeatus have a wide range of scientific research applications:

Mechanism of Action

Aculeacin A from aspergillus aculeatus exert their antifungal effects by inhibiting the synthesis of β-1,3-glucan, a critical component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death. The primary molecular target of aculeacins is the β-1,3-glucan synthase enzyme .

Comparison with Similar Compounds

Aculeacin A from aspergillus aculeatus are similar to other echinocandin compounds such as echinocandin B, caspofungin, micafungin, and anidulafungin. aculeacins have unique structural features, such as different acyl-moieties, which contribute to their distinct antifungal properties . Other similar compounds include mulundocandins and pneumocandins, which also inhibit β-1,3-glucan synthase but have variations in their peptide and lipid components .

Conclusion

This compound are a valuable group of antifungal lipopeptides with significant potential in various scientific and industrial applications. Their unique mechanism of action and structural diversity make them important tools for studying fungal biology and developing new antifungal therapies.

Properties

Molecular Formula

C50H81N7O16

Molecular Weight

1036.2 g/mol

IUPAC Name

N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]hexadecanamide

InChI

InChI=1S/C50H81N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-36(63)51-33-24-35(62)46(69)55-48(71)40-41(64)27(2)25-57(40)50(73)38(29(4)59)53-47(70)39(43(66)42(65)30-19-21-31(60)22-20-30)54-45(68)34-23-32(61)26-56(34)49(72)37(28(3)58)52-44(33)67/h19-22,27-29,32-35,37-43,46,58-62,64-66,69H,5-18,23-26H2,1-4H3,(H,51,63)(H,52,67)(H,53,70)(H,54,68)(H,55,71)

InChI Key

YKPHLXGEPNYRPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.7 g. of crude aculeacins obtained in Example 2 dissolved in 5 ml. of n-butanol was charged on a silica gel column packed with a water-saturated solvent of ethyl acetate-n-butanol (4 : 1). The column was eluted with the same solvent and 10 g. fractions were collected. Each fraction was assayed by bio-assay and thin layer chromatograph to find the activity of Nos. 33 to 55 fractions. Vacuum drying gave 629 mg. of white powder. The powder was further purified by dissolving in n-butanol (50 ml.), and was washed three times with distilled water (each 10 ml.) and dried in vacuo. 577 mg. of purified aculeacin-A was obtained.
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